![molecular formula C15H24OS B14278734 2-[3-(Hexylsulfanyl)propyl]phenol CAS No. 135037-43-3](/img/structure/B14278734.png)
2-[3-(Hexylsulfanyl)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.
Méthodes De Préparation
Synthetic Routes::
Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.
Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).
Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Etherification: Phenolic compounds can react with alkyl halides to form ethers.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.
Halogenated Alkyl Precursors: e.g., 3-bromohexane.
Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.
Applications De Recherche Scientifique
Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Medicinal Chemistry:
Mécanisme D'action
The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).
Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.
Propriétés
Numéro CAS |
135037-43-3 |
|---|---|
Formule moléculaire |
C15H24OS |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
2-(3-hexylsulfanylpropyl)phenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3 |
Clé InChI |
WUHZRTHNXMKYFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


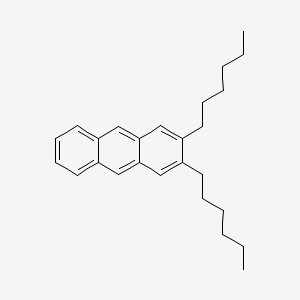

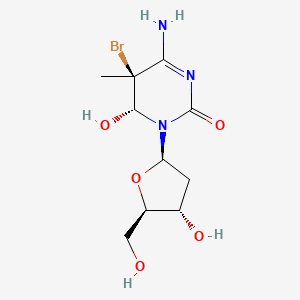
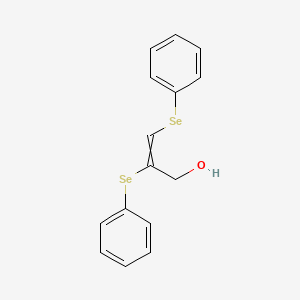

![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
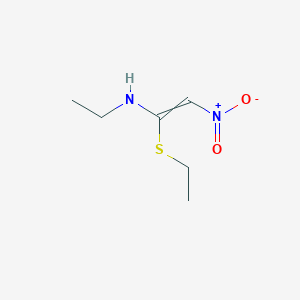
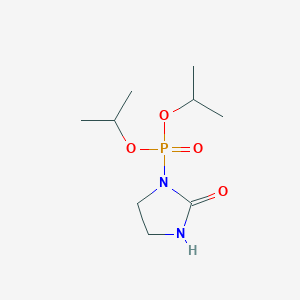
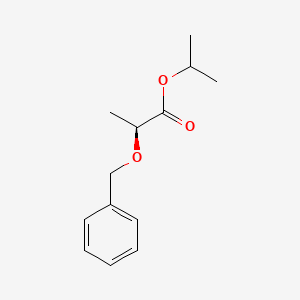
![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)




